molecular formula C20H19ClN2O4 B2839746 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1428375-71-6

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2839746
CAS RN: 1428375-71-6
M. Wt: 386.83
InChI Key: FGTMLUKUZIYPCQ-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer, Inc. and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" have been investigated for their antimicrobial properties. For example, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against investigated strains of bacteria and fungi. Such studies suggest potential antimicrobial research applications for similarly structured compounds (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Studies

Related compounds have also been characterized by spectroscopic techniques and single crystal X-ray diffraction studies, providing insights into their molecular structure. These studies include thermal, optical, etching, structural studies, and theoretical calculations, helping to understand the chemical and physical properties of such compounds (Karthik et al., 2021). This information can be crucial for the development of new materials or drugs.

Molecular Interaction Studies

Research has explored the molecular interactions of similar compounds with biological receptors, such as the G protein-coupled receptor NPBWR1 (GPR7). Discoveries in this area can lead to the development of new therapeutic agents targeting specific physiological pathways (Romero et al., 2012).

properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-16-4-2-3-13-11-17(27-19(13)16)20(24)23-9-7-15(8-10-23)26-18-6-5-14(21)12-22-18/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTMLUKUZIYPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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